molecular formula C15H16O3 B1590773 7-Methoxy-1-naphthaleneacetic acid ethyl ester CAS No. 6836-21-1

7-Methoxy-1-naphthaleneacetic acid ethyl ester

Cat. No. B1590773
CAS RN: 6836-21-1
M. Wt: 244.28 g/mol
InChI Key: VPXDDUIYFMKQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-naphthaleneacetic acid ethyl ester, also known as Ethyl (7-methoxynaphth-1-yl)acetate, is a chemical compound with the molecular formula C15H16O3 and a molecular weight of 244.29 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1-naphthaleneacetic acid ethyl ester is based on its molecular formula, C15H16O3 . Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .

It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Enantiomer Resolution and Derivatization

A study by Goto et al. (1978) developed a new derivatization procedure for converting enantiomeric amines into diastereomers for resolution by high-performance liquid chromatography using chiral reagents related to 7-Methoxy-1-naphthaleneacetic acid ethyl ester (Goto et al., 1978).

Structural and Biological Activity of Metal Complexes

Research conducted by Lazou et al. (2023) discusses the structural features and biological activities of metal complexes with naphthalene-based acetic acids as ligands, including derivatives of 7-Methoxy-1-naphthaleneacetic acid (Lazou et al., 2023).

Inhibition of COX Enzymes

A study by Abad et al. (2000) evaluated the inhibitory effect of 7-Methoxy-1-naphthaleneacetic acid ethyl ester and its isomers on COX-1 and COX-2 enzymes, highlighting its potential in medical research (Abad et al., 2000).

Asymmetric Synthesis and Molecular Interactions

Hattori et al. (1993) explored the nucleophilic aromatic substitution on naphthoates for asymmetric synthesis, contributing to synthetic chemistry and the study of molecular interactions (Hattori et al., 1993).

Plant Growth Regulation

Research on the effect of naphthaleneacetic acid (a related compound) on shoot growth of topworked fig trees by Nauer and Boswell (1977) demonstrates the agricultural applications of naphthaleneacetic acid derivatives, including 7-Methoxy-1-naphthaleneacetic acid ethyl ester (Nauer & Boswell, 1977).

properties

IUPAC Name

ethyl 2-(7-methoxynaphthalen-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDDUIYFMKQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544065
Record name Ethyl (7-methoxynaphthalen-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1-naphthaleneacetic acid ethyl ester

CAS RN

6836-21-1
Record name Ethyl (7-methoxynaphthalen-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g of ethyl 7-methoxy-1,2,3,4-tetrahydro-1-naphthylideneacetate are mixed with 7.35 g of sulphur, and the mixture is heated at 215° C. for 10 hours. It is cooled, 300 cm3 of ethyl acetate are added, and the mixture is stirred for 30 minutes and filtered. It is then dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

17.6 g sulfur and 90 g ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-acetate were added into the reaction flask and heated to 215° C. with stirring. The reaction was carried out for 10 hours. After completion of the reaction, the reaction system was cooled to 60° C. 500 ml ethyl acetate was added and the mixture was stirred for 30 minutes. The mixture was filtered and the filter cake was washed with 100 ml ethyl acetate. Then, the filtrate was combined and vacuum evaporated to obtain 92 g brown oil with 82.4% content (HPLC). The yield is 85%.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

7.35 g of sulfur are mixed with 50 g of ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate and the mixture is heated at 215° C. for 10 hours. It is then cooled and 300 ml of ethyl acetate are added; the mixture is agitated for 30 minutes, filtered and then dried.
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

50 g of ethyl 7-methoxy-1,2,3,4-tetrahydro-1-naphthylideneacetate are mixed with 7.35 g of sulphur, and the mixture is heated at 215° C. for 10 hours. It is cooled, 300 cm3 of ethyl acetate are added, and the mixture is stirred for 30 minutes and filtered. It is then dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1-naphthaleneacetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1-naphthaleneacetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
7-Methoxy-1-naphthaleneacetic acid ethyl ester
Reactant of Route 4
7-Methoxy-1-naphthaleneacetic acid ethyl ester
Reactant of Route 5
7-Methoxy-1-naphthaleneacetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
7-Methoxy-1-naphthaleneacetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.